molecular formula C12H10N2O B14129628 8-Methoxypyrido[1,2-a]benzimidazole

8-Methoxypyrido[1,2-a]benzimidazole

Cat. No.: B14129628
M. Wt: 198.22 g/mol
InChI Key: CEXBUKGYILZUEP-UHFFFAOYSA-N
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Description

8-Methoxypyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and benzimidazole ring system with a methoxy group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of carboxylic acid derivatives in the presence of catalysts such as palladium or copper to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of microreactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxypyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

8-Methoxypyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methoxypyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and affecting various cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    Pyrido[1,2-a]benzimidazole: A closely related compound with similar structural features but lacking the methoxy group.

    Benzimidazole: A simpler heterocyclic compound that forms the core structure of many biologically active molecules.

    Pyridine: A basic heterocyclic compound that is a key building block in organic synthesis.

Uniqueness: 8-Methoxypyrido[1,2-a]benzimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

8-methoxypyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2O/c1-15-9-5-6-10-11(8-9)14-7-3-2-4-12(14)13-10/h2-8H,1H3

InChI Key

CEXBUKGYILZUEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3N2C=CC=C3

Origin of Product

United States

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